molecular formula C62H110N14O12 B13860628 Deshydroxy Azide Cyclosporin

Deshydroxy Azide Cyclosporin

Cat. No.: B13860628
M. Wt: 1243.6 g/mol
InChI Key: LONKATNBIMGTJM-WRDPQARASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxy Azide Cyclosporin is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporin is widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. This compound, as the name suggests, is a modified form where specific hydroxyl groups are replaced with azide groups, potentially altering its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Azide Cyclosporin involves multiple steps, starting from the basic cyclosporin structure. The primary synthetic route includes the selective removal of hydroxyl groups followed by the introduction of azide groups. This can be achieved through the following steps:

    Protection of Functional Groups: Protecting groups are used to shield other reactive sites on the cyclosporin molecule.

    Dehydroxylation: Specific hydroxyl groups are removed using reagents like thionyl chloride or phosphorus tribromide.

    Azidation: The resulting intermediate is then treated with sodium azide or trimethylsilyl azide to introduce azide groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Purification: The product is purified using techniques like chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Deshydroxy Azide Cyclosporin undergoes various chemical reactions, including:

    Oxidation: The azide groups can be oxidized to form nitro groups under specific conditions.

    Reduction: Azide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The azide groups can participate in substitution reactions, forming triazoles through click chemistry.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

Major Products:

    Oxidation: Nitro derivatives of cyclosporin.

    Reduction: Amino derivatives of cyclosporin.

    Substitution: Triazole derivatives of cyclosporin.

Scientific Research Applications

Deshydroxy Azide Cyclosporin has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation and autoimmune diseases.

    Industry: Used in the development of novel drug delivery systems and therapeutic agents.

Mechanism of Action

The mechanism of action of Deshydroxy Azide Cyclosporin is similar to that of cyclosporin. It primarily acts by inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This results in the suppression of T-cell activation and proliferation.

Comparison with Similar Compounds

    Cyclosporin A: The parent compound with well-established immunosuppressive properties.

    Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.

    Sirolimus: An mTOR inhibitor used in organ transplantation.

Uniqueness: Deshydroxy Azide Cyclosporin is unique due to the presence of azide groups, which can be further modified through click chemistry. This allows for the development of novel derivatives with potentially enhanced or altered biological activities.

Properties

Molecular Formula

C62H110N14O12

Molecular Weight

1243.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-6-azido-1-hydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H110N14O12/c1-24-43-58(84)70(17)33-48(77)71(18)44(29-34(2)3)55(81)68-49(38(10)11)61(87)72(19)45(30-35(4)5)54(80)65-41(15)53(79)66-42(16)57(83)73(20)46(31-36(6)7)59(85)74(21)47(32-37(8)9)60(86)75(22)50(39(12)13)62(88)76(23)51(56(82)67-43)52(78)40(14)27-25-26-28-64-69-63/h25-26,34-47,49-52,78H,24,27-33H2,1-23H3,(H,65,80)(H,66,79)(H,67,82)(H,68,81)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1

InChI Key

LONKATNBIMGTJM-WRDPQARASA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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